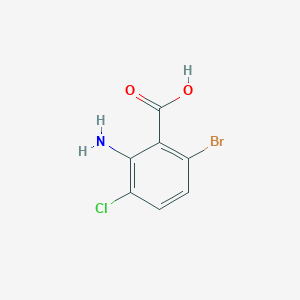

2-Amino-6-brom-3-chlorbenzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-6-bromo-3-chlorobenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of amino, bromo, and chloro substituents on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds .

Wissenschaftliche Forschungsanwendungen

2-Amino-6-bromo-3-chlorobenzoic acid is widely used in scientific research due to its versatility:

Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.

Medicine: As an intermediate in the synthesis of pharmaceutical drugs.

Industry: In the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Target of Action

Similar compounds have been known to target the respiratory system .

Mode of Action

Related compounds, such as 2° and 3° benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Similar compounds have been involved in reactions at the benzylic position .

Action Environment

Similar compounds are known to be sensitive to air and light, and are recommended to be stored away from air and in the dark .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-bromo-3-chlorobenzoic acid typically involves the bromination and chlorination of 2-aminobenzoic acid. The process can be carried out through electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide, while chlorination can be performed using chlorine gas in the presence of a catalyst like iron(III) chloride .

Industrial Production Methods: On an industrial scale, the production of 2-amino-6-bromo-3-chlorobenzoic acid may involve multi-step synthesis starting from readily available raw materials. The process includes nitration, reduction, and halogenation steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the amino group can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Bromine and Chlorine: For halogenation reactions.

Palladium Catalysts: For coupling reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Biaryl Compounds: Formed through coupling reactions.

Substituted Benzoic Acids: Formed through substitution reactions.

Vergleich Mit ähnlichen Verbindungen

2-Amino-3-chlorobenzoic Acid: Lacks the bromine substituent, making it less reactive in certain halogenation reactions.

2-Amino-6-chlorobenzoic Acid: Lacks the bromine substituent, affecting its reactivity and applications.

2-Amino-3-bromo-6-chlorobenzoic Acid: Similar structure but different positioning of substituents, leading to variations in chemical behavior.

Uniqueness: 2-Amino-6-bromo-3-chlorobenzoic acid is unique due to the specific positioning of its substituents, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and pharmaceutical research .

Biologische Aktivität

2-Amino-6-bromo-3-chlorobenzoic acid (also known as 6-amino-2-bromo-3-chlorobenzoic acid) is an organic compound notable for its structural features and potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, and explores its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

Chemical Formula: C7H5BrClN2O2

Molecular Weight: 250.48 g/mol

This compound is characterized by the presence of an amino group, bromine, and chlorine substituents on the benzene ring, which contribute to its unique reactivity and biological activity .

Biological Activities

Research indicates that 2-amino-6-bromo-3-chlorobenzoic acid exhibits several significant biological activities:

The mechanism of action for 2-amino-6-bromo-3-chlorobenzoic acid may involve:

- Enzyme Inhibition: The compound may interact with specific enzymes or receptors, leading to inhibition of critical pathways in microbial or cancer cell metabolism.

- Structural Interactions: The unique positioning of the amino, bromo, and chloro groups enhances its reactivity, allowing it to form non-covalent interactions with biological macromolecules .

Synthesis

The synthesis of 2-amino-6-bromo-3-chlorobenzoic acid typically involves multi-step organic reactions. The general synthetic pathway includes:

- Bromination and Chlorination: Starting from benzoic acid derivatives, bromination and chlorination reactions introduce the halogen substituents.

- Amine Introduction: An amino group is introduced through amination reactions, often utilizing reagents like ammonia or primary amines under controlled conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-amino-6-bromo-3-chlorobenzoic acid, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 6-Amino-3-bromo-2-chlorobenzoic acid | C7H5BrClN2O2 | Antimicrobial properties observed |

| 2-Amino-6-chlorobenzoic acid | C7H6ClN2O2 | Antioxidant activity reported |

| 2-Amino-3-chlorobenzoic acid | C7H6ClN2O | Potential anticancer activity |

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds similar to 2-amino-6-bromo-3-chlorobenzoic acid:

- Antimycobacterial Activity: Research into related compounds has shown promising results against Mycobacterium tuberculosis, indicating that structural modifications can lead to enhanced efficacy against resistant strains .

- Cytotoxicity Assessments: In vitro studies have been conducted on derivatives to evaluate their cytotoxic effects on various cancer cell lines, revealing insights into their therapeutic potential .

Eigenschaften

IUPAC Name |

2-amino-6-bromo-3-chlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHCKHYMRRCAKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.